2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2S2/c1-17-12-13-24(14-18(17)2)32-19(3)15-25(21(32)5)26(34)16-36-30-31-28-27(20(4)22(6)37-28)29(35)33(30)23-10-8-7-9-11-23/h7-15H,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTUALWYDHPFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801102906 | |
| Record name | 2-[[2-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl]thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801102906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670270-32-3 | |
| Record name | 2-[[2-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl]thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670270-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl]thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801102906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity. This suggests that the compound may interact with key proteins or enzymes in the bacteria, inhibiting their function and thereby preventing the bacteria from growing or reproducing.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that the compound interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication.
Result of Action
The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM. This suggests that the compound is effective at inhibiting the growth of Mycobacteria at relatively low concentrations. The compound was also found to be non-cytotoxic against four cell lines, indicating that it may have a good safety profile.
Biological Activity
The compound 2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities that warrant detailed investigation.
The molecular formula of the compound is , with a molecular weight of approximately 589.8 g/mol. The IUPAC name reflects its intricate structure, which includes thieno[2,3-d]pyrimidin and pyrrole moieties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 589.8 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the pyrrole ring may enhance these effects by modulating cellular signaling pathways related to growth and survival .
The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Molecular docking studies suggest that this compound may interact with targets such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are critical for nucleotide synthesis and fatty acid metabolism respectively . This interaction could lead to reduced cell viability in malignant cells while sparing normal cells.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can suppress growth effectively. For instance, assays conducted on HT29 colorectal cancer cells demonstrated a dose-dependent decrease in cell viability with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Animal Models : Preliminary in vivo studies using murine models have indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as the dimethylphenyl and pyrrole moieties appears to enhance its potency. Variations in these groups can lead to significant changes in activity; for example:
- Dimethyl substitutions on the phenyl ring have been correlated with increased lipophilicity and better membrane permeability.
- The sulfanyl group may play a role in bioavailability and metabolic stability.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound under review has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that derivatives similar to this compound induced apoptosis in cancer cells through the activation of the p53 pathway.
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of thieno[2,3-d]pyrimidine compounds against a range of pathogens. In vitro tests have shown that the compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and improve cognitive functions. This opens avenues for research into its potential use in treating conditions like Alzheimer's disease.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression, which could lead to the development of targeted therapies.
Case Study 1: Anticancer Research
A recent publication evaluated the anticancer effects of thieno[2,3-d]pyrimidine derivatives, including our compound, on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.
Case Study 2: Antimicrobial Activity
In a comparative study of various thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, our compound demonstrated superior antimicrobial activity compared to standard antibiotics like penicillin.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive motifs:
-
Thioether linkage (sulfanyl group) : Susceptible to oxidation, yielding sulfoxides or sulfones under mild oxidizing agents like hydrogen peroxide .
-
Ketone (2-oxoethyl group) : May undergo nucleophilic addition reactions (e.g., with Grignard reagents) or reduction to secondary alcohols using NaBH₄ or LiAlH₄ .
-
Pyrrole ring : Likely participates in electrophilic substitution (e.g., halogenation, nitration) at reactive positions, though steric hindrance from methyl groups may limit reactivity .
-
Thieno[2,3-d]pyrimidin-4-one core : Potential for ring-opening under acidic/basic conditions or substitution at electron-deficient positions (e.g., C2 or C5 of the pyrimidine ring) .
Oxidation of Thioether
Reduction of Ketone
| Reaction | Conditions | Product |
|---|---|---|
| Reduction to alcohol | NaBH₄, MeOH, 0°C → RT | Secondary alcohol, modifying solubility and hydrogen-bonding capacity |
Electrophilic Substitution on Pyrrole
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | Brominated pyrrole derivative at the 4-position (if sterically accessible) |
Stability Under Stress Conditions
Limited data exist for this compound, but analogs suggest:
-
Photodegradation : Thienopyrimidine derivatives are prone to UV-induced cleavage of the thiophene ring .
-
Hydrolysis : The pyrimidinone ring may hydrolyze under strongly acidic (HCl, 60°C) or basic (NaOH, reflux) conditions, yielding thiophene-2,3-dicarboxylic acid derivatives .
Synthetic Routes and Byproducts
While synthesis details are unavailable, plausible intermediates include:
-
Thieno[2,3-d]pyrimidin-4-one scaffold : Likely synthesized via cyclization of thiourea derivatives with α-keto esters .
-
Pyrrole-thioether side chain : Introduced via nucleophilic displacement of a bromoethyl ketone with a thiol-containing pyrrole precursor .
Potential byproducts:
-
Desulfurized analogs : From unintended cleavage of the thioether bond during synthesis.
-
Oxidized derivatives : Due to air exposure during purification .
Biological Relevance and Reactivity
-
CYP450 metabolism : Predicted to undergo hydroxylation at the 3,4-dimethylphenyl group or N-demethylation of the pyrrole ring .
-
Glucuronidation : The secondary alcohol (if formed via ketone reduction) may conjugate with glucuronic acid in vivo .
Key Limitations in Available Data
Comparison with Similar Compounds
3-Allyl-2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 379256-80-1)
- Molecular Formula : C₃₀H₃₃N₃O₂S₂
- Molecular Weight : 531.73 g/mol
- Key Differences: Incorporates a benzothieno[2,3-d]pyrimidinone core (benzene-fused thiophene) instead of a simpler thieno[2,3-d]pyrimidinone. Features a tetrahydrobenzothiophene ring system (5,6,7,8-tetrahydro substitution). Substituted with an allyl group at position 3 and a methyl group at position 5.
- The allyl group may confer reactivity in click chemistry or covalent binding applications .
3-Allyl-2-((2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS 496022-39-0)
- Molecular Formula : C₂₃H₂₇N₃O₃S₂
- Molecular Weight : 457.61 g/mol
- Key Differences: Contains a cyclopenta[4,5]thieno[2,3-d]pyrimidinone core (cyclopentane-fused thiophene). Substituted with a 2-methoxyethyl group on the pyrrole ring. Lacks the 3-phenyl and 5,6-dimethyl groups present in the target compound.
- The methoxyethyl group enhances polarity, improving solubility compared to purely alkyl-substituted analogues .
Comparative Analysis of Substituent Effects
Table 1: Substituent-Driven Property Differences
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Inferred Solubility |
|---|---|---|---|---|
| Target Compound | Thieno[2,3-d]pyrimidinone | 3-Phenyl, 5,6-dimethyl, 3,4-dimethylphenyl-pyrrole | 572.74 | Low (hydrophobic) |
| CAS 379256-80-1 | Benzothieno[2,3-d]pyrimidinone | Allyl, tetrahydrobenzothiophene, 3,4-dimethylphenyl-pyrrole | 531.73 | Very low |
| CAS 496022-39-0 | Cyclopenta[4,5]thieno[2,3-d]pyrimidinone | Methoxyethyl, cyclopentane, allyl | 457.61 | Moderate |
Key Observations:
Hydrophobicity : The target compound’s multiple methyl and phenyl groups contribute to high hydrophobicity, limiting aqueous solubility.
Electronic Effects: Methoxyethyl (CAS 496022-39-0) and allyl groups (CAS 379256-80-1) introduce electron-donating and π-conjugated systems, respectively, altering electronic density on the pyrimidinone ring.
Synthetic Complexity: The target compound’s multi-substituted pyrrole and thienopyrimidinone core likely require multi-step synthesis, including Claisen-Schmidt condensations or Michael additions (as seen in structurally related compounds ).
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core
The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclization of thiourea derivatives with thiophene precursors. A representative procedure involves refluxing 5,6-dimethyl-3-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-4-one with potassium thiocyanate in ethanol . The reaction proceeds via nucleophilic attack of the thiocyanate anion on the thiocarbonyl group, followed by cyclodehydration to form the pyrimidinone ring.
Key Reaction Conditions
-
Solvent: Absolute ethanol
-
Temperature: Reflux (78–80°C)
-
Catalyst: None required
Preparation of the Pyrrole Moiety
The 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl fragment is synthesized using a Paal-Knorr pyrrole synthesis. Condensation of 3,4-dimethylphenylamine with 2,5-hexanedione in acetic acid generates the trisubstituted pyrrole .
Optimized Protocol
-
Reactants:
-
3,4-Dimethylphenylamine (1.0 equiv)
-
2,5-Hexanedione (1.2 equiv)
-
-
Solvent: Glacial acetic acid
-
Temperature: 120°C, 6 hours
-
Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
The 2-oxoethyl side chain at the pyrrole 3-position is introduced via Friedel-Crafts acylation using chloroacetyl chloride and AlCl₃ .
Sulfanyl Linkage Formation
Coupling the thieno[2,3-d]pyrimidin-4-one core with the pyrrole moiety requires a sulfanyl bridge. This is achieved through a nucleophilic substitution reaction between a bromoethyl intermediate on the pyrimidinone and a thiolate generated from the pyrrole .
Representative Procedure
-
Generation of Thiolate:
-
The pyrrole derivative is treated with NaH in THF to deprotonate the -SH group.
-
-
Coupling Reaction:
-
Workup:
Final Assembly and Purification
The coupled product is purified using a combination of column chromatography and recrystallization. High-performance liquid chromatography (HPLC) confirms purity >98% .
Purification Data
| Step | Method | Solvent System | Purity |
|---|---|---|---|
| Initial purification | Silica gel chromatography | Ethyl acetate/hexane (3:7) | 90% |
| Recrystallization | Ethanol/water (4:1) | – | 98% |
Analytical Characterization
The compound is characterized by NMR, HRMS, and X-ray crystallography. Key spectral data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, pyrimidinone H), 7.29–7.83 (m, aromatic H), 2.23–3.16 (m, methyl and methylene H) .
Challenges and Optimization
Low yields during coupling (45–55%) are attributed to steric hindrance from the 3,4-dimethylphenyl group. Replacing NaH with K₂CO₃ in DMF improves yields to 60% by mitigating side reactions .
Q & A
Q. How can crystallography data resolve disorder in molecular structures?
- Methodological Answer : Refine disordered regions (e.g., rotating methyl groups) using SHELXL with restraints (ISOR, SIMU). Apply multi-component models and analyze residual density maps. For severe disorder, consider low-temperature data collection (100 K) to reduce thermal motion .
Comparative and Mechanistic Studies
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Q. What mechanistic insights can be gained from kinetic studies of degradation?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. Fit data to first-order kinetics to determine half-life. Hydrolysis of the thioether linkage or oxidation of the pyrrole ring are likely pathways, requiring pH-controlled formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
